1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine
Description
Properties
Molecular Formula |
C12H15BrFN |
|---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
1-(4-bromo-5-fluoro-2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H15BrFN/c1-9-7-10(13)11(14)8-12(9)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 |
InChI Key |
SFQRYLLXQHYRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCCCC2)F)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of the Aromatic Intermediate
A typical precursor is 4-fluoro-2-methylphenyl derivatives. The synthesis often begins with:
- Nitration or amination of 4-fluoro-2-methylphenyl compounds to introduce an amino group at the 5-position.
- Selective bromination at the 4-position using brominating agents such as cupric bromide (CuBr2) under controlled temperature and solvent conditions.
For example, in one documented procedure, 4-fluoro-2-methoxyaniline is nitrated and then brominated using cupric bromide and tert-butyl nitrite in acetonitrile at 50°C to yield 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene intermediates.
Conversion to this compound
The coupling with piperidine can be achieved through:
- Nucleophilic aromatic substitution (SNAr) where the amino group or halogen on the aromatic ring is displaced by piperidine.
- Reductive amination of aromatic aldehydes with piperidine derivatives.
- Buchwald-Hartwig amination employing palladium catalysts to couple aryl halides with piperidine under basic conditions.
In the patent EP 3 345 900 B1, the preparation involves:
Representative Synthetic Scheme (Based on Patent Literature)
| Step | Description | Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Nitration of 4-fluoro-2-methoxyaniline | H2SO4, KNO3, 0°C | ~77% yield of nitro intermediate |
| 2 | Bromination of nitro intermediate | Cupric bromide, tert-butyl nitrite, acetonitrile, 50°C | Efficient bromination at 4-position |
| 3 | Reduction of nitro to amine | Standard reduction (e.g., Fe/HCl or catalytic hydrogenation) | High yield amine intermediate |
| 4 | Coupling with piperidine | Nucleophilic substitution or Buchwald-Hartwig amination | Crude product purified by extraction and drying |
| 5 | Purification | Washing with water, brine, drying over Na2SO4, rotary evaporation | Light green product, ~91% purity reported |
Alternative Synthetic Approaches
Buchwald-Hartwig Amination
- Palladium-catalyzed amination of aryl bromides with piperidine.
- Typical catalysts: Pd2(dba)3, Xantphos or BINAP ligands.
- Bases: Sodium tert-butoxide or potassium carbonate.
- Solvents: Toluene, dioxane.
- Temperature: 80–110°C.
- This method allows direct coupling of 4-bromo-5-fluoro-2-methylbenzene derivatives with piperidine under mild conditions with good yields.
Nucleophilic Aromatic Substitution
- Utilizes activated halogenated aromatics (fluoro or chloro substituents ortho or para to electron-withdrawing groups).
- Piperidine acts as a nucleophile displacing the halogen.
- Conditions: Polar aprotic solvents (DMF, DMSO), moderate heating.
- This method is suitable when the aromatic ring is sufficiently activated by electron-withdrawing groups.
Data Table Summarizing Preparation Parameters
| Preparation Step | Reagents & Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration of 4-fluoro-2-methoxyaniline | H2SO4, KNO3 | 0°C | Concentrated sulfuric acid | 77 | Formation of nitro intermediate |
| Bromination | Cupric bromide, tert-butyl nitrite | 50°C | Acetonitrile | High | Selective bromination |
| Nitro reduction | Fe/HCl or catalytic hydrogenation | RT to reflux | Ethanol or water | High | Conversion to amine |
| Coupling with piperidine | Buchwald-Hartwig Pd catalyst, base | 80–110°C | Toluene or dioxane | Moderate to high | Pd catalyst required |
| Purification | Washing, drying | RT | Ethyl acetate, water, brine | - | Removal of impurities |
Research Discoveries and Optimization
- The presence of fluorine and methyl groups influences the regioselectivity and reactivity during bromination and amination steps.
- Use of palladium-catalyzed amination improves coupling efficiency and selectivity compared to classical nucleophilic substitution.
- Protecting groups on piperidine (e.g., Boc) can be used to improve handling and purification, with deprotection steps following coupling.
- Reaction conditions such as temperature, solvent choice, and stoichiometry are critical to maximize yield and purity.
- The synthetic routes have been optimized to minimize side reactions like debromination or overbromination.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can introduce or remove functional groups, respectively .
Scientific Research Applications
1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate the function of specific proteins or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Key Substituent Effects
- Halogenation: Bromo and fluoro substituents are common in bioactive molecules. For example, 1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine () demonstrates how halogen positioning (Cl at 2-, F at 5-) modulates electronic properties and receptor interactions. Similarly, bromo in 1-(5-Bromo-2-ethoxy-4-methylphenyl)sulfonylpiperidine () enhances steric hindrance and lipophilicity, which may improve membrane permeability .
Methyl Groups :
- The 2-methyl group in 1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine may hinder rotation of the phenyl ring, stabilizing a bioactive conformation. This is analogous to 1-(3-phenylbutyl)piperidine derivatives (), where bulky hydrophobic substituents at position 4 of piperidine improve fit within hydrophobic receptor cavities .
Data Table: Structural and Electronic Properties
Pharmacological and Binding Comparisons
Sigma-1 Receptor (S1R) Ligands
- 1-(3-Phenylbutyl)piperidine derivatives () exhibit S1R binding with RMSD values >2.5 Å, indicating conformational flexibility. The orientation of hydrophobic substituents (e.g., methyl or phenylbutyl groups) critically determines receptor cavity adaptation .
- Inference for Target Compound : The bromo and fluoro groups in this compound may mimic the salt-bridge interaction with Glu172 observed in S1R ligands, while the methyl group could optimize hydrophobic cavity binding .
Antimicrobial and Antiviral Activity
- Piperidine-2,6-diones () with chloro substituents show antimicrobial activity, attributed to symmetrical structures and hydrogen-bonding capacity. Bromo and fluoro substituents in the target compound may enhance potency due to greater electronegativity and membrane penetration .
Psychoactive Derivatives
- Phencyclidine (PCP, ) and its analogs (e.g., TCP, PCC) highlight how piperidine substituents influence CNS effects. The target compound’s bromo and fluoro groups likely reduce psychoactivity compared to PCP’s phenylcyclohexyl group, as halogens may limit blood-brain barrier penetration .
Biological Activity
1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H14BrF
- Molecular Weight : 283.16 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the bromine and fluorine substituents may enhance lipophilicity, allowing better membrane permeability and receptor binding.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Compound A | HCT-116 | 1.9 | Apoptosis induction |
| Similar Compound B | MCF-7 | 2.3 | Cell cycle arrest |
These findings suggest that this compound could possess comparable anticancer properties, warranting further investigation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, which could be beneficial in developing new antibiotics.
Study on NK(1) Receptor Antagonism
A related study explored the pharmacological characterization of piperazine derivatives that included similar phenylpiperidine structures. These compounds were identified as potent NK(1) receptor antagonists, demonstrating significant potential for treating conditions like anxiety and depression .
In Vitro Studies
In vitro studies have demonstrated that certain piperidine derivatives can inhibit Na+/K(+)-ATPase activity and Ras oncogene signaling pathways in cancer cells. This inhibition correlates with reduced cell viability and increased apoptosis in treated cells .
Q & A
What are the optimal synthetic routes for 1-(4-Bromo-5-fluoro-2-methylphenyl)piperidine and its derivatives?
Basic Research Question
The synthesis of piperidine derivatives often involves intramolecular acyl transfer reactions or catalytic coupling. For example, spiropiperidine scaffolds can be synthesized using mild debenzylation conditions (e.g., HCOONH4/Pd/C) to promote acyl migration, as demonstrated in the preparation of structurally complex piperidine systems . Key steps include:
- Benzylation/Debenzylation : Optimize reaction time and temperature to control regioselectivity.
- Catalytic Systems : Use Pd/C for hydrogenolysis under ambient conditions to preserve functional groups.
- Purification : Employ column chromatography or recrystallization to isolate high-purity products.
How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?
Basic Research Question
Structural validation requires a combination of techniques:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., mean C–C bond length = 0.004 Å, R factor = 0.038) to confirm stereochemistry .
- FTIR and FT-Raman Spectroscopy : Identify vibrational modes (e.g., C–Br stretching at ~500 cm⁻¹, C–F bending at ~1200 cm⁻¹) .
- NMR : Use - and -NMR to assign piperidine ring protons (δ 1.5–3.0 ppm) and aromatic substituents .
What computational approaches predict the serotonin transporter (SERT) inhibition activity of phenyl piperidine derivatives?
Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) modeling is critical:
Dataset Preparation : Curate 43 phenyl piperidine derivatives with experimental pIC50 values (-log IC50) against SERT .
Descriptor Selection : Use ADMET Predictor™ to calculate molecular descriptors (e.g., logP, polar surface area).
Model Validation : Apply leave-one-out cross-validation (LOO-CV) with R² > 0.7 to ensure robustness.
Activity Prediction : Correlate descriptors like hydrophobicity and hydrogen-bond donors with inhibitory potency .
How can discrepancies between in silico ADMET predictions and experimental pharmacokinetic data be resolved?
Advanced Research Question
Address contradictions through iterative validation:
In Silico Tools : Use ADMET Predictor™ and MedChem Designer™ to estimate absorption, distribution, and toxicity .
Experimental Validation : Compare predicted vs. measured solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsomes assay).
Descriptor Refinement : Adjust parameters like ionization state (pKa) or molecular flexibility to improve model accuracy .
How are therapeutic targets for piperidine derivatives identified using computational methods?
Advanced Research Question
Employ target prediction algorithms:
- SwissTargetPrediction : Rank kinases, proteases, and ion channels (e.g., voltage-gated Ca²⁺ channels) based on structural similarity .
- PASS Analysis : Predict biological activity spectra (e.g., LAS-250 as an antileukemic agent with Pa > 0.8) .
- Molecular Docking : Simulate binding to SERT or dopamine receptors using AutoDock Vina to prioritize targets .
What strategies enhance CNS penetration of this compound analogues?
Advanced Research Question
Optimize pharmacokinetics via structural modifications:
Lipophilicity Adjustment : Aim for logP 2–3 to balance blood-brain barrier (BBB) permeability and solubility.
Polar Surface Area (PSA) : Reduce PSA to <70 Ų to improve passive diffusion.
Metabolic Stability : Introduce fluorine substituents to block CYP450-mediated oxidation .
How does density functional theory (DFT) aid in vibrational analysis of piperidine derivatives?
Advanced Research Question
DFT-based vibrational studies involve:
Geometry Optimization : Use B3LYP/6-311++G(d,p) to minimize energy.
Frequency Calculation : Compare computed vs. experimental FTIR/FT-Raman spectra (e.g., C–Br stretching at 515 cm⁻¹ vs. 510 cm⁻¹) .
Normal Coordinate Analysis (NCA) : Assign vibrational modes to specific molecular motions .
What methodologies resolve conformational mobility in acylated piperidine systems?
Advanced Research Question
Analyze dynamic equilibria using:
- Dynamic NMR (DNMR) : Monitor coalescence temperatures to determine energy barriers for ring inversion.
- Molecular Dynamics (MD) : Simulate piperidine chair-to-chair interconversion over 100 ns trajectories .
Key Data from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
